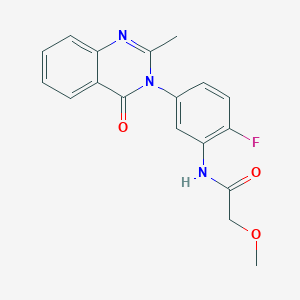

Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

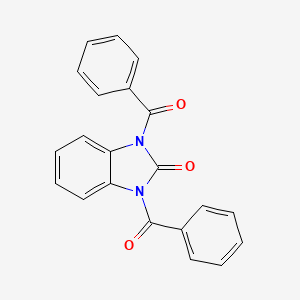

Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H21NO5S2 and its molecular weight is 359.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Stereoselective Synthesis and Reactions : Studies on the stereochemical control of fermenting baker's yeast mediated reductions demonstrate the versatility of similar ester compounds in producing stereochemically controlled products. These findings are vital for synthesizing compounds with specific optical activities, crucial in drug synthesis and material science (Manzocchi et al., 1987).

Facile Route to Electron-Deficient Dienes : The stereoselective intramolecular Wittig reaction facilitated by ethyl 4-aryl-2,4-dioxobutanoates, similar to the core structure of the compound , underscores a facile route to highly electron-deficient 1,3-dienes. This process is pivotal for synthesizing compounds with potential electronic and photonic applications (Yavari & Samzadeh‐Kermani, 1998).

Diverse Heterocycles Synthesis : The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a wide range of trifluoromethyl heterocycles demonstrates the potential of similar esters in diversifying the chemical toolbox for creating heterocyclic compounds. This is critical for pharmaceuticals and agrochemicals development (Honey et al., 2012).

Antioxidant and Antimicrobial Activities : Synthesis of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which shares a similar synthetic pathway with the subject compound, has shown promising results in antimicrobial and antioxidant activities. Such studies underline the potential of these compounds in developing new therapeutic agents (Kumar et al., 2016).

Photochromic and Electrochromic Applications : The synthesis and characterization of compounds with the thiophen-2-yl group and their derivatives highlight their significance in developing materials with photochromic and electrochromic properties. These materials are essential for creating smart windows, displays, and sensors (Lvov et al., 2014).

Mechanism of Action

Target of Action

The primary target of Ethyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-4-oxobutanoate is histone deacetylases, specifically HDAC8 . Histone deacetylases (HDACs) are enzymes that regulate epigenetics by removing acetyl groups from the lysine residues of proteins, including histones .

Mode of Action

This compound: interacts with its target, HDAC8, by inhibiting its activity . This inhibition disrupts the normal function of HDAC8, leading to changes in the acetylation status of proteins and histones .

Biochemical Pathways

The inhibition of HDAC8 by This compound affects various biochemical pathways. These include pathways related to cancer, neurodegeneration, inflammation, and autoimmune, infectious, metabolic, hematologic, and cardiovascular dysfunctions .

Result of Action

The molecular and cellular effects of This compound’s action are primarily related to its inhibition of HDAC8 . This can lead to changes in gene expression and cellular function, which can have therapeutic effects in the treatment of various diseases and disorders .

Properties

IUPAC Name |

ethyl 4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S2/c1-2-21-15(18)6-5-14(17)16-8-7-13(12-4-3-10-22-12)23(19,20)11-9-16/h3-4,10,13H,2,5-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDULTQBJBBBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

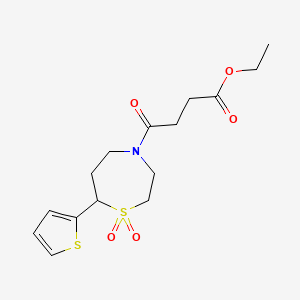

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)

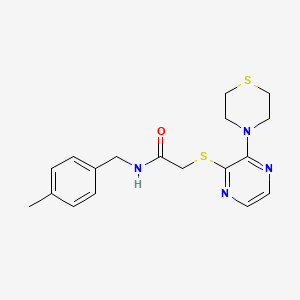

![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)